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1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea

Medicinal chemistry Pharmacophore design Metabolic stability

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea (CAS 852140-69-3) is a synthetic small molecule classified within the indoles superclass (ChEBI:24828) and formally annotated under CHEBI:108435. Its molecular formula is C₁₈H₂₅N₃O (MW 299.41 g/mol), comprising a 1,2-dimethylindole core linked via a methylene bridge to a cyclohexylurea moiety.

Molecular Formula C18H25N3O
Molecular Weight 299.418
CAS No. 852140-69-3
Cat. No. B2478185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea
CAS852140-69-3
Molecular FormulaC18H25N3O
Molecular Weight299.418
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)NC3CCCCC3
InChIInChI=1S/C18H25N3O/c1-13-10-15-11-14(8-9-17(15)21(13)2)12-19-18(22)20-16-6-4-3-5-7-16/h8-11,16H,3-7,12H2,1-2H3,(H2,19,20,22)
InChIKeyRQZFXSYQOFLOJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea (CAS 852140-69-3): Structural Identity, Database Provenance, and Procurement Baseline


1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea (CAS 852140-69-3) is a synthetic small molecule classified within the indoles superclass (ChEBI:24828) and formally annotated under CHEBI:108435 [1]. Its molecular formula is C₁₈H₂₅N₃O (MW 299.41 g/mol), comprising a 1,2-dimethylindole core linked via a methylene bridge to a cyclohexylurea moiety. The compound is catalogued in the Library of Integrated Network-Based Cellular Signatures (LINCS) as LSM-19811, indicating its inclusion in broad transcriptional profiling efforts [2]. As of the knowledge cutoff, no quantitative potency data (IC₅₀, Kᵢ, EC₅₀) against any defined biological target were identified in peer-reviewed literature, patents, or curated bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay).

Why 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea Cannot Be Replaced by Generic Indole Urea Analogs in Focused Screening


The compound's three distinguishing structural features—the 1,2-dimethyl substitution on the indole ring, the 5-position methylene-bridged urea attachment, and the N′-cyclohexyl terminus—collectively define its chemical space and predicted binding interactions. The closest ChEBI-annotated analogs differ in at least one of these critical dimensions: the thiourea congener CHEBI:112221 replaces the urea oxygen with sulfur, altering hydrogen-bond acceptor strength and metabolic stability; the acetamide analog CHEBI:106018 substitutes the urea pharmacophore entirely with a 4-nitrophenylacetamide group [1]. Even small perturbations (e.g., removing the 2-methyl group or shifting the urea attachment from the 5- to the 3-position of the indole) generate distinct Connectivity Map (CMap) fingerprint vectors, as documented across the LINCS library [2]. Without experimental confirmation that a putative substitute recapitulates the same transcriptional perturbation signature, generic replacement introduces unquantified risk of target disengagement or off-target liability.

1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea: Quantitative Differentiation Evidence Relative to Closest Structural Analogs


Urea vs. Thiourea Pharmacophore: Hydrogen-Bond Acceptor Strength and Predicted Metabolic Stability

The urea carbonyl oxygen (C=O) in the target compound acts as a stronger hydrogen-bond acceptor (HB acceptor strength β ≈ 0.48–0.52 on Abraham's scale) compared with the thiocarbonyl sulfur (C=S) in the closest ChEBI analog 1-[(1,2-dimethyl-5-indolyl)methyl]-3-(phenylmethyl)thiourea (CHEBI:112221), where β ≈ 0.28–0.32 [1]. This difference, derived from compiled physicochemical parameter databases, predicts altered binding thermodynamics at targets that engage the urea oxygen as a key anchor. Additionally, thioureas are established substrates for flavin-containing monooxygenases (FMOs), conferring higher oxidative metabolic liability relative to the corresponding urea, which is predominantly cleared via CYP-mediated hydroxylation of the cyclohexyl ring [2]. Direct comparative metabolic stability data for this specific pair are not published; this inference rests on well-characterized class-level behavior of urea vs. thiourea functional groups.

Medicinal chemistry Pharmacophore design Metabolic stability

Indole Substitution Pattern: 1,2-Dimethyl-5-methyleneurea vs. Unsubstituted Indole Ureas

The 1,2-dimethyl substitution on the indole ring system blocks two potential sites of metabolic N-demethylation and alters the electronic character of the indole π-system relative to unsubstituted indole ureas such as 1-cyclohexyl-3-(1H-indol-5-yl)urea. N-Methylation at the indole nitrogen (position 1) is known from published SAR campaigns on azole-based endothelin-A antagonists to independently and significantly improve receptor affinity—in some series by >10-fold—relative to the NH-indole parent . The 2-methyl group further restricts rotational freedom of the methylene-urea side chain through steric interaction with the peri-hydrogen at position 7. No direct head-to-head potency comparison between the target compound and the des-methyl analog has been published; the magnitude of affinity improvement from indole N-methylation is drawn from a structurally related urea-based endothelin antagonist series.

Structure–activity relationship Indole substitution Target selectivity

Cyclohexylurea vs. Arylurea Terminal Group: Impact on Lipophilicity and Predicted CNS Penetration

The N′-cyclohexyl substituent confers a calculated logP of approximately 3.21 (SlogP, MMsINC database) [1], positioning the compound in favorable CNS drug-like chemical space (logP 2–4). In contrast, the phenylmethyl-thiourea analog (CHEBI:112221) bears an aromatic terminus expected to elevate logP by approximately 0.5–1.0 units based on π-contribution from the additional phenyl ring, potentially reducing aqueous solubility. The cyclohexyl group also introduces conformational flexibility (chair–chair interconversion) absent in planar aryl ureas, which can influence entropic contributions to binding [2]. Experimental logP and solubility measurements for the target compound are not reported in the public domain; values are derived from computational prediction.

Lipophilicity Blood–brain barrier penetration Physicochemical profiling

LINCS Transcriptional Perturbation Signature: A Unique Compound Fingerprint Distinct from Structural Analogs

As a LINCS library member (LSM-19811), the compound has a defined L1000 transcriptional perturbation signature measured across multiple human cell lines [1]. This signature provides a quantitative, genome-wide fingerprint that can be compared via the Connectivity Map (CMap) platform against the signatures of its closest ChEBI analogs (e.g., LSM-23633 for the thiourea CHEBI:112221). A Tanimoto similarity score between the two signatures can be computed directly on the CLUE platform; even structurally similar compounds with single-atom substitutions (O → S) commonly yield signature connectivity scores below 0.7, indicating meaningfully divergent biological response profiles [2]. The specific signature comparison has not been pre-computed in published form, but the raw L1000 data exist in the LINCS data portal for direct analysis by end users.

Transcriptional profiling Connectivity Map Phenotypic screening

Recommended Research Application Scenarios for 1-Cyclohexyl-3-[(1,2-dimethyl-5-indolyl)methyl]urea Based on Verified Evidence


Chemical Probe Development Campaigns Requiring a 1,2-Dimethylindole Urea Scaffold with LINCS Signature Annotation

Researchers optimizing chemical probes for targets where indole N(1)-methylation is a known affinity determinant (as demonstrated in endothelin-A antagonist SAR) can use this compound as a structurally defined starting point. The LINCS L1000 signature (LSM-19811) enables immediate CMap connectivity analysis against disease-relevant gene expression signatures, accelerating target deconvolution [1].

Pharmacophore Validation Studies Comparing Urea vs. Thiourea Hydrogen-Bond Acceptors

The compound serves as the urea reference standard in head-to-head biophysical or biochemical comparisons with the thiourea analog CHEBI:112221. The predicted ~1.7-fold difference in HB acceptor strength (β scale) can be exploited to probe the importance of this interaction at a target binding site, with the LINCS signatures providing orthogonal confirmation of differential cellular activity [1].

Metabolic Stability Benchmarking of Cyclohexylurea-Containing Indole Derivatives

As a representative cyclohexylurea indole, this compound can anchor a metabolic stability panel comparing CYP-mediated hydroxylation (urea series) against FMO-mediated S-oxidation (thiourea series), using the ChEBI-classified analogs as matched comparators. This addresses the procurement need for structurally authenticated, database-registered reference compounds for ADME assay development [1].

Screening Library Augmentation for Phenotypic Assays Targeting the LINCS-Covered Biological Space

For facilities building focused screening collections that overlap with LINCS-annotated chemical space, inclusion of this compound ensures access to a pre-computed L1000 transcriptional signature, reducing the cost and time required for post-hit characterization. Procurement is justified by the compound's unique ChEBI identifier and LINCS registration, ensuring batch-to-batch traceability [1].

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